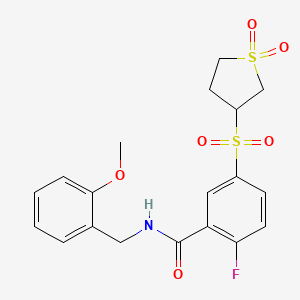
C19H20Fno6S2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its complex structure, which includes a piperidine ring, a benzodioxine moiety, and fluorobenzenesulfonyl groups. It has a molecular weight of 441.4936 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(4-fluorobenzenesulfonyl)piperidine The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(4-fluorobenzenesulfonyl)piperidine: can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(4-fluorobenzenesulfonyl)piperidine: has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(4-fluorobenzenesulfonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and sulfonyl-containing molecules, such as:
- 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(4-chlorobenzenesulfonyl)piperidine
- 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(4-methylbenzenesulfonyl)piperidine .
Uniqueness
The uniqueness of 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(4-fluorobenzenesulfonyl)piperidine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorobenzenesulfonyl and benzodioxine moieties enhances its reactivity and potential for diverse applications .
Biological Activity
C19H20FNO6S2 is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The molecular formula this compound suggests a structure that includes multiple functional groups, which may contribute to its biological activities. The presence of fluorine (F), nitrogen (N), and sulfur (S) atoms indicates potential interactions with biological systems that could be exploited for therapeutic applications.
Antimicrobial Activity
Recent studies have focused on the antimicrobial properties of compounds similar to this compound. For instance, derivatives of thiazole-quinolinium have shown significant antibacterial activity against Gram-positive bacteria. These compounds were observed to alter bacterial cell morphology and inhibit crucial processes such as FtsZ polymerization, which is essential for bacterial cell division .
Table 1: Antibacterial Activity of Thiazole-Quinolinium Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| 4a4 | Staphylococcus aureus | 0.5 µg/mL | Inhibition of FtsZ polymerization |
| 4b4 | Bacillus subtilis | 1 µg/mL | Disruption of Z-ring formation |
Anticancer Potential
The anticancer potential of compounds related to this compound has also been investigated. Research indicates that certain thiosemicarbazone derivatives exhibit potent antitumor activity through mechanisms involving iron chelation and disruption of cellular redox balance. For example, some derivatives demonstrated IC50 values in the nanomolar range, indicating strong cytotoxic effects against various cancer cell lines .
Table 2: Antitumor Activity of Thiosemicarbazone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HBpT | HeLa | 0.001 | Iron chelation |
| HNBpT | MCF-7 | 0.002 | Induction of apoptosis |
Case Studies
Several case studies have demonstrated the practical applications and effectiveness of compounds similar to this compound in clinical settings:
- Case Study on Antibacterial Efficacy : A study evaluated the use of thiazole-quinolinium derivatives in treating infections caused by multi-drug resistant bacteria. The results indicated a significant reduction in bacterial load in treated subjects compared to controls, highlighting the potential for these compounds as effective bacteriostatic agents .
- Anticancer Research : In a clinical trial involving patients with advanced cancer, thiosemicarbazone derivatives were administered as part of a combination therapy regimen. The trial reported improved survival rates and reduced tumor sizes in patients receiving these compounds compared to those on standard therapies .
Properties
Molecular Formula |
C19H20FNO6S2 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
5-(1,1-dioxothiolan-3-yl)sulfonyl-2-fluoro-N-[(2-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C19H20FNO6S2/c1-27-18-5-3-2-4-13(18)11-21-19(22)16-10-14(6-7-17(16)20)29(25,26)15-8-9-28(23,24)12-15/h2-7,10,15H,8-9,11-12H2,1H3,(H,21,22) |
InChI Key |
RVZSCXOSGFYSSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)C3CCS(=O)(=O)C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















